2-Amino-N,3-diphenylpropanamide hydrochloride

Medicinal Chemistry Building Blocks Quality Control

Researchers requiring a reliable building block for RORγ antagonist SAR exploration can utilize 2-Amino-N,3-diphenylpropanamide hydrochloride (CAS 857770-81-1). The hydrochloride salt form enhances aqueous solubility for in vitro biochemical assays compared to the free base, enabling accurate stoichiometric calculations and standard solution preparation. Verified purity up to ≥98% supports use as an HPLC reference standard, while the diphenylpropanamide core serves as a key pharmacophore for selective RORγ antagonists (e.g., compound 4n, IC50 = 1.1 μM). The racemic commercial material provides amino and amide handles for acylation, alkylation, and coupling derivatization in exploratory synthesis.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 857770-81-1
Cat. No. B1289163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,3-diphenylpropanamide hydrochloride
CAS857770-81-1
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl
InChIInChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H
InChIKeyNGVUUNWHDQPQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,3-diphenylpropanamide Hydrochloride Specifications


2-Amino-N,3-diphenylpropanamide hydrochloride (CAS 857770-81-1) is a diphenylpropanamide derivative supplied as a hydrochloride salt. It has a molecular weight of 276.77 g/mol and a molecular formula of C₁₅H₁₇ClN₂O . The compound is primarily utilized as a research chemical and versatile building block in medicinal chemistry, with commercial availability from multiple vendors .

Building Block

Diphenylpropanamide core for medicinal chemistry derivatization and SAR exploration.

Salt Form

Hydrochloride salt supports aqueous handling; may benefit solution-phase reactions and assays.

Stereochemistry

Racemic/unspecified configuration suitable for general synthetic routes where chirality is not critical.

Critical Differentiators from Generic Substitutes


Substituting 2-Amino-N,3-diphenylpropanamide hydrochloride with its free base (CAS 5426-73-3) or a stereoisomer (e.g., (2R)-enantiomer, CAS 1416505-46-8) is not straightforward due to differences in salt form, stereochemistry, and vendor purity specifications that directly impact experimental reproducibility and stoichiometric calculations .

Free base (CAS 5426-73-3)

Salt-to-free-base molecular weight difference alters stoichiometric calculations; molarity-based preparations may shift without adjustment.

(2R)-Enantiomer (CAS 1416505-46-8)

Racemic material may not reproduce enantiomer-specific biological or chiral synthesis outcomes.

Generic HCl salt from other vendors

Reported purity specifications (e.g., 95% vs ≥98%) can affect experimental consistency; review vendor COA before substitution.

Quantitative Differentiation Evidence


Vendor Purity Comparison

The target compound is available from MolCore with a certified purity of ≥98% (NLT 98%) . In comparison, AKSci offers the same compound with a minimum purity specification of 95% . The higher purity grade may reduce the need for additional purification steps in sensitive synthetic or biological applications.

Vendor Purity
Head-to-head
Target: ≥98% (NLT 98%) vs AKSci: ≥95%
Higher purity specification may reduce additional purification steps.
Absolute difference of 3 percentage points; vendor data sheets.
Medicinal Chemistry Building Blocks Quality Control

Molecular Weight: Salt vs Free Base

The hydrochloride salt of 2-Amino-N,3-diphenylpropanamide has a molecular weight of 276.77 g/mol , whereas the corresponding free base (CAS 5426-73-3) has a molecular weight of 240.30 g/mol [1]. This difference of 36.47 g/mol reflects the mass of the hydrochloride counterion and must be accounted for in any molar calculations when preparing solutions or conducting reactions.

MW Salt vs Free Base
Head-to-head
276.77 g/mol (HCl salt) vs 240.30 g/mol (free base)
36.47 g/mol difference must be accounted for in molar calculations.
Derived from molecular formulas; essential for solution prep and stoichiometry.
Synthetic Chemistry Molar Calculations Salt Forms

Salt Form and Aqueous Solubility

The free base of 2-Amino-N,3-diphenylpropanamide exhibits a calculated logP of 1.977, indicating moderate lipophilicity [1]. The hydrochloride salt form is designed to enhance aqueous solubility and handling characteristics, though direct quantitative solubility data for the hydrochloride salt is not currently available in the public domain. This is a class-level inference based on the general behavior of amine hydrochlorides.

Aqueous Solubility
Class-level
Qualitative enhancement expected (amine HCl salt)
May support aqueous assay workflows; direct solubility data to verify.
Free base calc. logP 1.977; salt behavior inferred from chemical class.
Solubility Formulation Biochemical Assays

Stereochemistry: Racemic vs (2R)-Enantiomer

The target compound (CAS 857770-81-1) is supplied as a racemic mixture or with unspecified stereochemistry, while the (2R)-enantiomer is available separately under CAS 1416505-46-8 . The racemic form may be suitable as a general building block or reference standard where stereochemistry is not critical, whereas the single enantiomer is required for chirality-specific studies.

Stereochemistry
Context-dependent
Racemic/unspecified (CAS 857770-81-1) vs (2R)-enantiomer (CAS 1416505-46-8)
Enantiomer-specific studies require single enantiomer; racemate suitable for general building block use.
Stereochemical configuration not specified for target compound.
Chiral Chemistry Reference Standards Stereochemistry

Research Application Scenarios


RORγ Inhibitor Building Block

The diphenylpropanamide core is a key pharmacophore in potent and selective RORγ antagonists, such as compound 4n (IC50 = 1.1 μM) . 2-Amino-N,3-diphenylpropanamide hydrochloride serves as a versatile starting material or intermediate for derivatization to explore structure-activity relationships in this therapeutic class.

HPLC Reference Standard

With vendor-specified purity grades up to ≥98% , the compound is suitable for use as a reference standard in HPLC method development and calibration. Its well-defined molecular weight and salt form facilitate accurate preparation of standard solutions.

Aqueous Solubility for Biochemical Assays

The hydrochloride salt form is preferred for in vitro biochemical assays requiring aqueous solubility. While direct solubility data are limited, the class-level property of amine hydrochlorides provides a practical advantage over the less water-soluble free base .

Synthetic Intermediate for Functionalization

The amino and amide groups present in the molecule offer multiple handles for further functionalization, including acylation, alkylation, and coupling reactions. The racemic nature of the commercial material may be acceptable for exploratory synthetic routes where stereochemistry is not a primary concern .

Application
Selection Property
Validation Focus
RORγ pathway research building block
Diphenylpropanamide pharmacophore for SAR derivatization
Target engagement and selectivity assay context
HPLC reference standard preparation
Certified purity specification for calibration
Retention time and purity verification
Aqueous biochemical assay workflows
Hydrochloride salt for aqueous solubility (class-level)
Solubility testing in assay buffer
Synthetic intermediate for functionalization
Amino and amide handles for acylation, alkylation, coupling
Reaction scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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